Helianorphin-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Helianorphin-19 is a potent and selective κ-opioid receptor (KOR) activator. It exhibits strong KOR-specific peripheral analgesic activity, making it a promising candidate for pain management, particularly in chronic visceral pain models .
準備方法
Helianorphin-19 is synthesized through solid-phase peptide synthesis (SPPS). The sequence Cyclo (Cys-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Cys-Ile-Arg-Pro-Lys-Leu-Lys) forms a cyclic peptide with a disulfide bridge between Cys1 and Cys9 . The industrial production methods involve the use of automated peptide synthesizers, which allow for precise control over the reaction conditions and the formation of the cyclic structure.
化学反応の分析
Helianorphin-19 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge formation between cysteine residues is an oxidation reaction.
Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide sequence can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents for disulfide bridge formation and reducing agents for disulfide bridge cleavage. The major products formed from these reactions are the cyclic peptide with an intact disulfide bridge and its reduced form with free thiol groups .
科学的研究の応用
Helianorphin-19 has several scientific research applications:
Chemistry: It serves as a model compound for studying cyclic peptides and their stability.
Biology: It is used to investigate the role of KOR in pain modulation and other physiological processes.
Medicine: This compound is being explored as a potential therapeutic agent for chronic pain management without the central side effects associated with traditional opioids
Industry: The compound’s stability and specificity make it a valuable tool in drug development and pharmacological research
作用機序
Helianorphin-19 exerts its effects by selectively binding to and activating the κ-opioid receptor. This activation leads to the inhibition of pain signals in the peripheral nervous system, providing analgesic effects without affecting motor coordination or causing sedation . The molecular targets involved include the KOR, and the pathways activated by this receptor are responsible for the analgesic effects observed in preclinical models .
類似化合物との比較
Helianorphin-19 is unique due to its high selectivity and potency for the KOR. Similar compounds include:
Dynorphin A: Another KOR agonist but with less selectivity and stability compared to this compound
Arodyn: A KOR antagonist used in research to study the effects of KOR inhibition
This compound stands out due to its cyclic structure, which confers stability and resistance to proteolysis, making it a more effective and durable therapeutic agent .
特性
分子式 |
C81H132N26O16S2 |
---|---|
分子量 |
1790.2 g/mol |
IUPAC名 |
1-[3-[(1R,4S,7S,13S,16S,19S,22S,25R,28S,37S,40S,43S,46S)-16,22-bis(4-aminobutyl)-37-benzyl-4-[(2S)-butan-2-yl]-7,43-bis(3-carbamimidamidopropyl)-28-[(4-hydroxyphenyl)methyl]-19,40-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47-pentadecaoxo-50,51-dithia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48-pentadecazatricyclo[23.23.4.09,13]dopentacontan-46-yl]propyl]guanidine |
InChI |
InChI=1S/C81H132N26O16S2/c1-7-47(6)65-77(122)100-55(25-17-35-92-81(88)89)78(123)107-36-18-26-62(107)76(121)99-52(22-12-14-32-83)68(113)101-56(37-45(2)3)71(116)97-51(21-11-13-31-82)69(114)104-60-43-124-125-44-61(75(120)106-65)105-70(115)54(24-16-34-91-80(86)87)96-67(112)53(23-15-33-90-79(84)85)98-72(117)57(38-46(4)5)102-73(118)59(39-48-19-9-8-10-20-48)95-64(110)42-93-63(109)41-94-66(111)58(103-74(60)119)40-49-27-29-50(108)30-28-49/h8-10,19-20,27-30,45-47,51-62,65,108H,7,11-18,21-26,31-44,82-83H2,1-6H3,(H,93,109)(H,94,111)(H,95,110)(H,96,112)(H,97,116)(H,98,117)(H,99,121)(H,100,122)(H,101,113)(H,102,118)(H,103,119)(H,104,114)(H,105,115)(H,106,120)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t47-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 |
InChIキー |
WEJHFJXWIBZZTQ-AHUOXLFJSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H](NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。